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Compound of Interest

Compound Name: 1-Boc-7-fluoro-1H-indazole

Cat. No.: B599219 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

selectivity of kinase inhibitors is paramount to developing safer and more effective therapeutics.

This guide provides a comparative analysis of the off-target effects of kinase inhibitors featuring

the indazole scaffold, a common motif in kinase drug discovery. Due to the scarcity of public

data on inhibitors derived specifically from 1-Boc-7-fluoro-1H-indazole, this analysis focuses

on a prominent indazole-containing compound, AZD4547, and compares it with a structurally

distinct inhibitor targeting the same primary kinase family.

AZD4547 is a potent, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptors

(FGFRs), specifically FGFR1, 2, and 3.[1][2] To provide a meaningful comparison, we will

analyze its off-target profile alongside another clinical-stage FGFR inhibitor, Infigratinib (NVP-

BGJ398), which also targets FGFR1-3 but possesses a different chemical scaffold.[3][4][5]

Understanding the differential off-target binding of these molecules can offer insights into the

role of the core scaffold in kinase selectivity and may help predict potential adverse effects or

opportunities for drug repurposing.

Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic index. Off-

target activities can lead to unforeseen side effects or, in some cases, contribute to the drug's

efficacy through polypharmacology. Comprehensive kinome profiling is the most direct method

for assessing inhibitor selectivity.[6]
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Below is a summary of the inhibitory activities of AZD4547 and Infigratinib against their primary

targets and a selection of notable off-targets identified through kinome scanning. The data is

presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values,

with lower values indicating higher potency.
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Kinase Target
AZD4547 (IC50/Kd
in nM)

Infigratinib (NVP-
BGJ398) (IC50 in
nM)

Comments

Primary Targets

Both are potent

inhibitors of the FGFR

family.

FGFR1 0.2[2] 1

FGFR2 2.5[2] <1

FGFR3 1.8[2] 1

Key Off-Targets

Differences in off-

target profiles may

predict different side-

effect profiles.

VEGFR2 (KDR) 285[1] >1000

AZD4547 shows

moderate activity

against VEGFR2, a

key mediator of

angiogenesis.

c-Kit
High Affinity (Kd not

specified)[7]
>1000

Off-target activity at c-

Kit can be associated

with

myelosuppression.[7]

RIPK1 12[7] Not reported

AZD4547 is a potent

inhibitor of RIPK1,

suggesting a potential

role in necroptosis.[7]

[8]

IGF1R 829[1] Not reported
Weaker off-target

activity.
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To better understand the processes involved in evaluating kinase inhibitors and their biological

context, the following diagrams illustrate a typical experimental workflow and a simplified

signaling pathway.
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Experimental Workflow: Kinase Inhibitor Off-Target Profiling
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Simplified FGFR Signaling and Potential Off-Target Interaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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